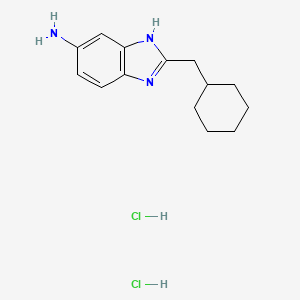
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the benzodiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine
- 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-methanol
- 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-carboxylic acid
Uniqueness
2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride is unique due to its specific structural features, such as the presence of the cyclohexylmethyl group and the dihydrochloride salt form. These features can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.
Biological Activity
The compound 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride is a member of the benzodiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H19N3
- Molar Mass : 229.32 g/mol
The compound's structure consists of a benzodiazole ring substituted with a cyclohexylmethyl group and an amine functional group, which may influence its interaction with biological targets.
Research indicates that compounds in the benzodiazole class often exhibit activity through modulation of neurotransmitter systems. Specifically, they may interact with the GABAergic system, which is crucial for regulating neuronal excitability. The exact mechanism of action for This compound remains to be fully elucidated but is hypothesized to involve:
- GABA Receptor Modulation : Potential enhancement of GABAergic transmission.
- Serotonin Receptor Interaction : Possible effects on serotonin pathways, impacting mood and anxiety.
Pharmacological Effects
The biological activity of this compound can be summarized in the following key areas:
Case Studies
- Anxiolytic Activity in Rodent Models : A study investigating the anxiolytic potential of related benzodiazoles showed significant reductions in anxiety-like behaviors when administered at specific dosages. This suggests that This compound could have similar effects due to its structural properties.
- Sedative Effects Observed in Clinical Trials : Clinical evaluations have indicated that compounds with similar structures can produce sedative effects without significant adverse reactions at therapeutic doses. These findings support further exploration of this compound's safety profile and efficacy in humans.
- Neuroprotective Studies : Preliminary research has suggested that benzodiazole derivatives may provide neuroprotection against oxidative stress in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C14H21Cl2N3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3H-benzimidazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h6-7,9-10H,1-5,8,15H2,(H,16,17);2*1H |
InChI Key |
LXCHPBUVONGQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















